molecular formula C11H12N2 B11916268 1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine

1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine

Cat. No.: B11916268
M. Wt: 172.23 g/mol
InChI Key: ZZIPAJOSRJDNHC-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine is a heterocyclic compound with a unique structure that combines the cyclopentane and indole moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine can be synthesized through various methods. One common approach involves the Fischer indolisation reaction, which is a one-pot, three-component protocol. This method uses aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is typically carried out under mild conditions, often with microwave irradiation to accelerate the process .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale Fischer indolisation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles and hexahydro derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to act as serotonin reuptake inhibitors, interacting with the serotonin transporter and modulating serotonin levels in the central nervous system . This interaction is crucial for its potential antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine is unique due to its specific combination of cyclopentane and indole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1,2,3,4-tetrahydrocyclopenta[b]indol-8-amine

InChI

InChI=1S/C11H12N2/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5,12H2

InChI Key

ZZIPAJOSRJDNHC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=CC=CC(=C23)N

Origin of Product

United States

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